1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE
Overview
Description
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE is a synthetic compound used primarily in the field of nucleic acid chemistry. It is a derivative of indole, a heterocyclic aromatic organic compound, and is modified with a dimethoxytrityl (DMT) protecting group. This compound is significant in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology.
Preparation Methods
The synthesis of 1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the nucleoside, which is then protected with the DMT group.
Nitration: The indole ring is nitrated to introduce the nitro group at the 5-position.
Industrial production methods often involve automated solid-phase synthesis, where the compound is assembled step-by-step on a solid support . This method allows for high-throughput production and purification of the compound.
Chemical Reactions Analysis
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE undergoes several types of chemical reactions:
Detritylation: The DMT protecting group can be removed under acidic conditions, yielding a free hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include dichloroacetic acid for detritylation and hydrogen gas for reduction . The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives .
Scientific Research Applications
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE involves its role as a building block in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group of the nucleoside, allowing for selective reactions at other positions . During oligonucleotide synthesis, the DMT group is removed under acidic conditions, exposing the hydroxyl group for further coupling reactions .
Comparison with Similar Compounds
1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE is unique compared to other similar compounds due to its specific modifications:
Properties
IUPAC Name |
(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O7/c1-40-28-13-8-25(9-14-28)34(24-6-4-3-5-7-24,26-10-15-29(41-2)16-11-26)42-22-32-31(37)21-33(43-32)35-19-18-23-20-27(36(38)39)12-17-30(23)35/h3-20,31-33,37H,21-22H2,1-2H3/t31-,32+,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUUHWAGHVMBHL-WIHCDAFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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